1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine
Description
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,6-di(propan-2-yl)phenoxy group
Properties
IUPAC Name |
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-16(2)18-6-5-7-19(17(3)4)20(18)24-15-14-23-13-12-22-10-8-21-9-11-22/h5-7,16-17,21H,8-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWULUUZLSDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine typically involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide to form 2-[2,6-di(propan-2-yl)phenoxy]ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Shares the 2,6-di(propan-2-yl)phenyl group but differs in the presence of an aniline group instead of a piperazine ring.
2-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]guanidine: Similar structure but contains a guanidine group instead of a piperazine ring.
Uniqueness
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine is unique due to the combination of the piperazine ring and the 2,6-di(propan-2-yl)phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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